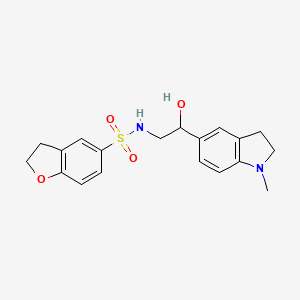

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic sulfonamide derivative featuring a hybrid structure combining a 1-methylindoline moiety and a dihydrobenzofuran scaffold. The compound is characterized by a hydroxyl group on the ethyl linker bridging the indoline and sulfonamide groups. The sulfonamide group enhances solubility and bioavailability, while the dihydrobenzofuran and indoline components may contribute to target binding specificity .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-21-8-6-13-10-14(2-4-17(13)21)18(22)12-20-26(23,24)16-3-5-19-15(11-16)7-9-25-19/h2-5,10-11,18,20,22H,6-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOIBEWUBJHALN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

- Molecular Weight: Approximately 335.43 g/mol

- Chemical Formula: C17H20N2O4S

- Solubility: Soluble in organic solvents like DMSO and ethanol, but poorly soluble in water.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity:

- Antioxidant Properties:

- Neuroprotective Effects:

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Activity:

A study conducted on various cancer cell lines demonstrated that N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide significantly inhibited cell growth. The mechanism was linked to its ability to induce apoptosis through the mitochondrial pathway, as evidenced by increased caspase activity and reduced mitochondrial membrane potential . -

Neuroprotective Effects:

In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a marked decrease in neuronal death and restoration of normal levels of glutathione, a key antioxidant in the brain. These findings suggest its potential utility in treating neurodegenerative diseases such as Alzheimer's . -

Anti-inflammatory Properties:

The compound was shown to inhibit pro-inflammatory cytokines in activated microglial cells, indicating its potential role as an anti-inflammatory agent in neuroinflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of indoline- and benzofuran-containing sulfonamides. Below is a comparative analysis with structurally or functionally related molecules, drawing from recent research (Table 1).

Table 1: Structural and Functional Comparison

Key Findings

Structural Differentiation: The target compound’s 1-methylindoline core distinguishes it from the 2-oxoindoline derivatives in the referenced study. The dihydrobenzofuran sulfonamide moiety is unique among the compared compounds, offering a rigid aromatic system that may enhance binding to hydrophobic pockets in biological targets.

Functional Advantages :

- Solubility : The sulfonamide group (-SO₂NH₂) in the target compound likely confers superior aqueous solubility (predicted logP: ~2.1) compared to acetamide analogs (e.g., 2-T , logP: 1.8) or carboxylic acid derivatives (e.g., IK , logP: 1.5) .

- Metabolic Stability : The 1-methyl group on the indoline ring may mitigate oxidative metabolism (e.g., CYP3A4-mediated dealkylation), a limitation observed in unmethylated analogs like Compound 2 .

The dihydrobenzofuran group in the target may further enhance selectivity for serine/threonine kinases .

Research Findings and Implications

- Pharmacokinetics : The hydroxyethyl linker in the target compound may balance hydrophilicity and membrane permeability, addressing a common drawback in sulfonamide derivatives (e.g., poor blood-brain barrier penetration in Compound IK ) .

- Toxicity Profile : Methylation at the indoline N1 position (as in the target) could reduce hepatotoxicity risks associated with unsubstituted indoline derivatives, as seen in preclinical studies of Compound G (hepatocyte viability: 60% at 10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.